Pyrido[2,3-b]pyrazin-3(4H)-one

Catalog No.
S1534996
CAS No.
35252-02-9
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrido[2,3-b]pyrazin-3(4H)-one

CAS Number

35252-02-9

Product Name

Pyrido[2,3-b]pyrazin-3(4H)-one

IUPAC Name

4H-pyrido[2,3-b]pyrazin-3-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)

InChI Key

LMJJEQQMLOQOON-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC(=O)C=N2)N=C1

Canonical SMILES

C1=CC2=C(NC(=O)C=N2)N=C1

Aldose Reductase Inhibition and Antioxidant Activity

One of the most promising research areas for pyrido[2,3-b]pyrazin-3(4H)-one derivatives lies in their potential to inhibit aldose reductase (ALR2) and exhibit antioxidant activity. ALR2 is an enzyme involved in the development of diabetic complications and oxidative stress associated with various pathologies [1].

Studies have shown that specific derivatives of pyrido[2,3-b]pyrazin-3(4H)-one, particularly those with a substituted C2 aromatic group and a N4 acetic acid group, demonstrate potent and selective ALR2 inhibition with submicromolar IC50 values [1]. Additionally, some derivatives displayed significant antioxidant activity, comparable to known antioxidants like Trolox [1]. These findings suggest the potential of these derivatives as therapeutic agents in managing diabetic complications and treating oxidative stress-related disorders.

Source

[1] A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity ()

Pyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound characterized by a fused bicyclic structure that includes a pyridine and pyrazine moiety. The molecular formula is C₈H₆N₂O, and it features a carbonyl group at the 3-position of the pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications and oxidative stress .

, including:

  • Halogenation: The compound can undergo halogenation reactions, where halogens are introduced into the aromatic system. For example, treatment with iodine can yield iodo derivatives .
  • Formation of Derivatives: The compound serves as a scaffold for synthesizing various derivatives with enhanced biological properties. Substituents can be introduced at the C2 position to modify its activity .
  • C-N Bond Formation: Pyrido[2,3-b]pyrazin-3(4H)-one can react with azoles under copper catalysis to form C-N bonds, expanding its chemical versatility .

Pyrido[2,3-b]pyrazin-3(4H)-one exhibits significant biological activity, primarily as an aldose reductase inhibitor. This enzyme is crucial in the polyol pathway, which converts glucose into sorbitol and fructose. Inhibition of aldose reductase can help mitigate complications associated with diabetes by reducing sorbitol accumulation in tissues. Various derivatives of this compound have shown potent inhibitory effects with submicromolar IC₅₀ values, indicating their potential as therapeutic agents .

Additionally, some derivatives have demonstrated antioxidant properties comparable to established antioxidants like Trolox, highlighting their multifunctional potential in treating oxidative stress-related conditions .

The synthesis of pyrido[2,3-b]pyrazin-3(4H)-one and its derivatives typically involves several methods:

  • Deprotonation and Halogenation: Initial deprotonation using bases such as lithium diisopropylamide followed by halogenation can yield halogenated derivatives .
  • Cyclization Reactions: Cyclization techniques involving precursors like 2-(phenylamino)pyridine can lead to the formation of the desired pyrido[2,3-b]pyrazin-3(4H)-one structure through microwave-assisted conditions or traditional heating methods .
  • Suzuki-Miyaura Coupling: This method allows for the introduction of various substituents at specific positions on the aromatic rings through cross-coupling reactions .

Pyrido[2,3-b]pyrazin-3(4H)-one has several applications:

  • Pharmaceutical Development: Its role as an aldose reductase inhibitor makes it a candidate for developing medications aimed at treating diabetic complications and other oxidative stress-related diseases .
  • Antioxidant Formulations: Due to its antioxidant properties, it could be included in formulations aimed at reducing oxidative damage in biological systems.
  • Research Tool: The compound serves as a scaffold for synthesizing new derivatives that explore structure-activity relationships in drug discovery.

Studies have focused on understanding how pyrido[2,3-b]pyrazin-3(4H)-one interacts with biological targets. Molecular docking studies have elucidated binding affinities and modes of action for various derivatives against aldose reductase. These studies indicate that specific substituents at the C2 position significantly influence inhibitory potency and selectivity .

Several compounds share structural similarities with pyrido[2,3-b]pyrazin-3(4H)-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
Pyrido[3,4-b]pyrazin-3(4H)-oneContains a similar bicyclic structureAldose reductase inhibition
QuinoxalineFused benzene and pyrazine ringsAntimicrobial and anticancer properties
Pyrido[2,3-b]quinoxalineSimilar fused ring systemPotential antitumor activity
Pyrimidine derivativesSingle ring structure with nitrogen atomsVarious biological activities including antiviral

Pyrido[2,3-b]pyrazin-3(4H)-one stands out due to its specific inhibition of aldose reductase and antioxidant properties while maintaining a unique structural configuration that allows for diverse chemical modifications.

The exploration of pyrido[2,3-b]pyrazin-3(4H)-one continues to unveil its potential in medicinal chemistry, paving the way for novel therapeutic strategies against diabetes and oxidative stress-related disorders.

Dates

Modify: 2023-08-15

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